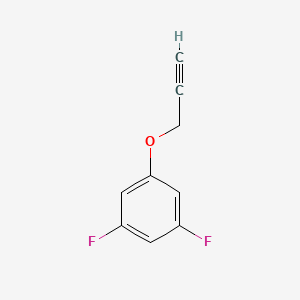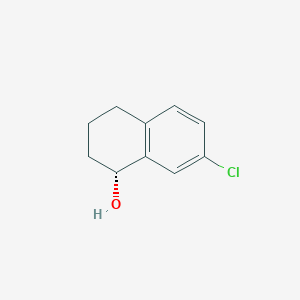
2-Isocyanatoprop-1-ene
Descripción general
Descripción
2-Isocyanatoprop-1-ene is a colorless liquid with a characteristic odor. It is known for its reactivity, stability, and versatility, making it a valuable compound in both research and industrial applications. The molecular formula of this compound is C4H5NO, and it has a molecular weight of 83.09 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Isocyanatoprop-1-ene can be synthesized through various methods. One common approach involves the reaction of prop-1-ene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds as follows:
CH2=CH-CH3 + COCl2 → CH2=C(CH3)NCO + HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isocyanatoprop-1-ene undergoes various chemical reactions, including:
Addition Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Polymerization: It can undergo polymerization reactions to form polyurethanes.
Hydrolysis: In the presence of water, it hydrolyzes to form corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form ureas.
Alcohols: Reacts with alcohols in the presence of a catalyst to form carbamates.
Water: Hydrolyzes in the presence of water, especially under acidic or basic conditions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
2-Isocyanatoprop-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Utilized in the development of drug delivery systems and diagnostic agents.
Industry: Applied in the production of polyurethanes, coatings, adhesives, and sealants due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2-Isocyanatoprop-1-ene involves its reactivity with nucleophiles. The isocyanate group (NCO) readily reacts with nucleophilic groups such as amines and alcohols, leading to the formation of ureas and carbamates. This reactivity is exploited in various applications, including polymerization and modification of biomolecules.
Molecular Targets and Pathways:
Nucleophiles: The primary targets are nucleophilic groups in molecules, such as amines and alcohols.
Polymerization Pathways: Involves the formation of polyurethanes through the reaction with polyols.
Comparación Con Compuestos Similares
Methyl Isocyanate (CH3NCO): Similar in structure but with a methyl group instead of a prop-1-ene group.
Ethyl Isocyanate (C2H5NCO): Similar in structure but with an ethyl group instead of a prop-1-ene group.
Phenyl Isocyanate (C6H5NCO): Contains a phenyl group instead of a prop-1-ene group.
Uniqueness: 2-Isocyanatoprop-1-ene is unique due to its prop-1-ene group, which imparts distinct reactivity and stability compared to other isocyanates. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propiedades
IUPAC Name |
2-isocyanatoprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4(2)5-3-6/h1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQJZQQPMIFNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514094 | |
| Record name | 2-Isocyanatoprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-87-9 | |
| Record name | 2-Isocyanatoprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B3383672.png)

![5-Nitrobenzo[B]thiophene-2-carbaldehyde](/img/structure/B3383688.png)





![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3383718.png)
